6-fluoro-1-methyl-1H-indazole-7-carboxylic acid
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Overview
Description
6-fluoro-1-methyl-1H-indazole-7-carboxylic acid is a fluorinated indazole derivative. Indazole compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The addition of a fluorine atom and a carboxylic acid group enhances the compound’s chemical properties, making it a valuable molecule for scientific research and industrial applications.
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to indazoles, bind with high affinity to multiple receptors . This suggests that 6-fluoro-1-methyl-1H-indazole-7-carboxylic acid may also interact with various biological targets.
Mode of Action
Indole derivatives, a related class of compounds, have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives , it is plausible that this compound could influence a variety of biochemical pathways.
Result of Action
Indole derivatives have been found to exhibit a range of biological activities , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1-methyl-1H-indazole-7-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 6-fluoroindazole.
Methylation: The indazole ring is methylated using methyl iodide in the presence of a base like potassium carbonate.
Carboxylation: The methylated indazole is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Automation: Automated systems are employed for continuous production and monitoring.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1-methyl-1H-indazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
6-fluoro-1-methyl-1H-indazole-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
6-fluoroindazole: Lacks the methyl and carboxylic acid groups, resulting in different chemical properties.
1-methylindazole: Lacks the fluorine and carboxylic acid groups, affecting its biological activity.
Indazole-7-carboxylic acid: Lacks the fluorine and methyl groups, leading to variations in its reactivity and applications.
Uniqueness
6-fluoro-1-methyl-1H-indazole-7-carboxylic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group. These functional groups enhance its chemical stability, reactivity, and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-fluoro-1-methylindazole-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-12-8-5(4-11-12)2-3-6(10)7(8)9(13)14/h2-4H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOIDZAGOYWRCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2C(=O)O)F)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1537363-52-2 |
Source
|
Record name | 6-fluoro-1-methyl-1H-indazole-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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